![molecular formula C17H16O2 B2943493 Cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone CAS No. 865659-55-8](/img/structure/B2943493.png)

Cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Cyclopropyl(4’-methoxy[1,1’-biphenyl]-4-yl)methanone” is a chemical compound with the molecular formula C11H12O2 . It’s also known by other names such as “Methanone, cyclopropyl(4-methoxyphenyl)-” and "Cyclopropyl p-anisyl ketone" .

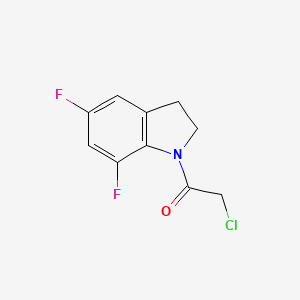

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:COC1=CC=C(C=C1)C(=O)C2CC2 . This indicates that the molecule consists of a cyclopropyl group attached to a methoxyphenyl group via a carbonyl group . Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.22 g/mol . It has a melting point range of 40°C to 44°C and a boiling point range of 158°C to 160°C at 4.5mmHg .科学的研究の応用

Reactivity and Chemical Transformations

- Cyclopropyl compounds have been extensively studied for their unique reactivity, particularly in ring-opening reactions under various conditions. For instance, a bicyclo[3.1.0]hexane derivative, structurally related to cyclopropyl compounds, exhibits distinct reactivity under acidic and basic conditions, leading to different ring-opened products (Lim, McGee, & Sieburth, 2002). This illustrates the potential of cyclopropyl derivatives in synthetic chemistry for creating diverse molecular structures.

Photochemical Properties

- Cyclopropyl groups attached to aromatic systems, such as anthraquinones, show significant photochemical reactivity. The formation of biradicals under photoexcitation highlights the potential of cyclopropyl derivatives in studying radical-mediated chemical transformations and their applications in material sciences (Smart, Peelen, Blankespoor, & Ward, 1997).

Synthesis of Pharmacologically Active Compounds

- Cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone derivatives have been synthesized and investigated for their pharmacological activities. For instance, ciproxifan, a compound within this class, acts as a potent histamine H3-receptor antagonist. The synthesis approach highlights the potential of cyclopropyl derivatives in drug development (Stark, 2000).

Anticancer Activity

- Certain this compound derivatives, such as those in the phenstatin family, demonstrate promising anticancer activities by inhibiting tubulin polymerization, inducing G2/M arrest, and triggering apoptosis in cancer cells (Magalhães et al., 2013). This suggests a potential therapeutic application in cancer treatment.

Antimicrobial Activity

- Research on cyclopropyl derivatives has also extended to antimicrobial activities. Synthesized [4-(aryloxy)phenyl]cyclopropyl methanones exhibit significant in vitro activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Bisht et al., 2010).

Material Science Applications

- Cyclopropyl derivatives have been explored in the synthesis of organic thin-film solar cells. Diarylmethanofullerene derivatives, which include cyclopropyl groups, show improved solubility in organic solvents and exhibit power conversion efficiencies comparable to traditional materials, underscoring their potential in renewable energy technologies (Sukeguchi et al., 2009).

Safety and Hazards

作用機序

Mode of Action

It’s worth noting that cyclopropyl compounds have been shown to exhibit antiestrogenic activity in certain contexts .

Biochemical Pathways

Cyclopropyl compounds are known to be involved in various biochemical pathways. For instance, they can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . .

特性

IUPAC Name |

cyclopropyl-[4-(4-methoxyphenyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-19-16-10-8-13(9-11-16)12-2-4-14(5-3-12)17(18)15-6-7-15/h2-5,8-11,15H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASXYKFSVICGKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2943415.png)

![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)

![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)

![ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate](/img/structure/B2943423.png)

![2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2943425.png)

![2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid](/img/structure/B2943427.png)

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide](/img/structure/B2943429.png)

![ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2943430.png)

![(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2943432.png)